4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide
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Overview
Description
4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both acetyl and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyano group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various heterocyclic compounds.
Scientific Research Applications
4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the acetyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Similar in structure but with a nitro group instead of an acetyl group.
3-acetoxy-2-methylbenzamide: Similar in structure but with an acetoxy group instead of a cyano group.
Uniqueness
4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide is unique due to the presence of both acetyl and cyano groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-acetyl-N-[cyano-(2-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-5-3-4-6-16(12)17(11-19)20-18(22)15-9-7-14(8-10-15)13(2)21/h3-10,17H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBZZNNFUYRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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